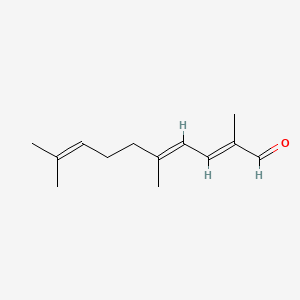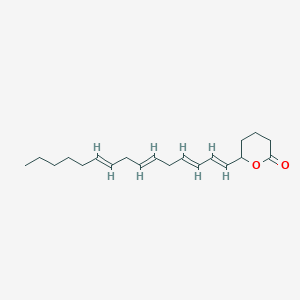
Azane;manganese
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azane;manganese is a compound that combines azane (ammonia) with manganese. Azane, also known as ammonia, is a simple nitrogen-hydrogen compound with the formula NH₃. Manganese is a transition metal with the symbol Mn and atomic number 25. The combination of these two elements results in a compound with unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of azane;manganese involves the reaction of ammonia with manganese compounds. One common method is the reaction of manganese(IV) oxide (MnO₂) with ammonia (NH₃) under controlled conditions. The reaction typically occurs in an aqueous solution and requires specific temperature and pressure conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using manganese dioxide and ammonia. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Azane;manganese undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese oxides and nitrogen gas.
Reduction: It can be reduced to form lower oxidation states of manganese.
Substitution: this compound can participate in substitution reactions where ammonia is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium permanganate (KMnO₄), hydrochloric acid (HCl), and various organic ligands. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving this compound include manganese oxides (MnO₂, Mn₂O₃), nitrogen gas (N₂), and various manganese complexes with organic ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, azane;manganese is used as a catalyst in various reactions, including hydrogenation, dehydrogenation, and hydroelementation. Its catalytic properties make it valuable in organic synthesis and industrial processes.
Biology
In biology, manganese is an essential trace element, and this compound compounds are studied for their role in enzymatic reactions and metabolic pathways. Manganese is a cofactor for several enzymes, including superoxide dismutase, which protects cells from oxidative damage.
Medicine
In medicine, this compound compounds are explored for their potential therapeutic applications, including neuroprotective strategies against manganese-induced neurotoxicity. Research focuses on understanding the molecular mechanisms and developing treatments for conditions related to manganese exposure.
Industry
In industry, this compound is used in the production of flame-retardant materials, batteries, and other advanced materials. Its unique properties make it suitable for various industrial applications, including catalysis and material synthesis.
Mécanisme D'action
The mechanism of action of azane;manganese involves its interaction with molecular targets and pathways in biological systems. Manganese acts as a cofactor for enzymes involved in oxidative stress response, neurotransmitter synthesis, and energy metabolism. The compound’s effects are mediated through its ability to modulate enzyme activity and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine (N₂H₄): A compound with similar nitrogen-hydrogen bonds but different properties and applications.
Triazane (N₃H₅): Another nitrogen-hydrogen compound with a different structure and reactivity.
Cyclophosphazene: A compound with a similar nitrogen backbone but with additional phosphorus atoms and different chemical behavior.
Uniqueness
Azane;manganese is unique due to its combination of ammonia and manganese, resulting in distinct catalytic and biological properties. Its ability to participate in various chemical reactions and its role in biological systems set it apart from other similar compounds.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it valuable for various scientific and industrial purposes. Ongoing research continues to explore its potential and expand its applications in different fields.
Propriétés
Formule moléculaire |
H3MnN |
|---|---|
Poids moléculaire |
71.969 g/mol |
Nom IUPAC |
azane;manganese |
InChI |
InChI=1S/Mn.H3N/h;1H3 |
Clé InChI |
RRZKHZBOZDIQJG-UHFFFAOYSA-N |
SMILES canonique |
N.[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


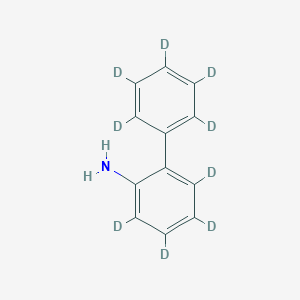

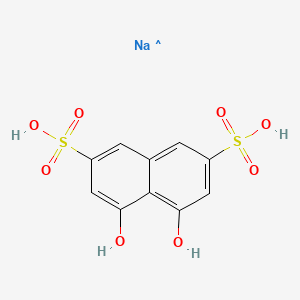

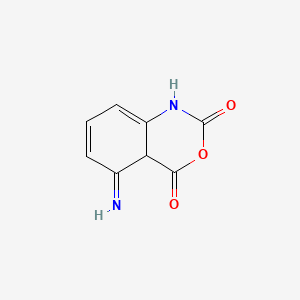
![N-[3-[[3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-4a,5,6,8a-tetrahydropyrido[2,3-d]pyrimidin-5-yl]amino]phenyl]acetamide](/img/structure/B12340548.png)
![Meso-tetra[4-(allyloxy)phenyl] porphine](/img/structure/B12340552.png)
![5-Isoxazolamine, N-[(4-methoxyphenyl)methylene]-3-phenyl-](/img/structure/B12340558.png)
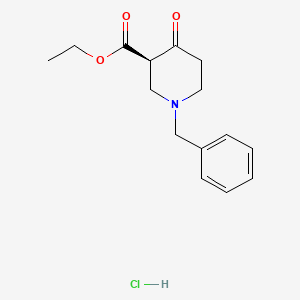
![5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine](/img/structure/B12340567.png)
